N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Description
The compound N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group and a propionamide side chain. Its key structural elements include:
- Thieno[3,4-c]pyrazole ring system: A bicyclic framework combining thiophene and pyrazole moieties, with a 5-oxido group and partial saturation (4,6-dihydro).
- 2,3-Dimethylphenyl substituent: Attached to the pyrazole nitrogen (N2), enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-15(20)17-16-12-8-22(21)9-13(12)18-19(16)14-7-5-6-10(2)11(14)3/h5-7H,4,8-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIHWZZTLWLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol, followed by oxidation using an oxidizing agent such as hydrogen peroxide to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, typically using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can lead to deoxygenated analogs.
Scientific Research Applications
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with molecular targets such as enzymes and receptors. The oxido group and the thieno[3,4-c]pyrazole core play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazolo[4,5-b]pyridine Derivatives
describes derivatives of thiazolo[4,5-b]pyridine, such as 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile and its hydrolyzed propionic acid analogue . Key comparisons:
- Core Structure: The thiazolo[4,5-b]pyridine scaffold differs from the thieno[3,4-c]pyrazole system in the placement of sulfur and nitrogen atoms, altering electronic properties and ring aromaticity.
- Substituents : Both compounds feature methyl groups and a propionitrile/propionic acid chain, whereas the target compound has a propionamide group. The amide group may enhance solubility and hydrogen-bonding interactions compared to nitrile or carboxylic acid derivatives.
Pyrazole-Thiophene Hybrids
reports pyrazole-thiophene hybrids like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone . Comparisons:
- Functional Groups: The target compound lacks the hydroxy and cyano groups seen in ’s derivatives but shares a pyrazole-thiophene backbone.
- Reactivity : The presence of a 5-oxido group in the target compound may increase polarity and redox activity compared to unmodified thiophene rings.
Acetamide-Based Agrochemicals
lists chloroacetamide herbicides such as alachlor and pretilachlor . Comparisons:
- Amide Group : The target compound’s propionamide differs from the chloroacetamide groups in herbicides, which are critical for their mode of action (inhibition of fatty acid elongation).
- Substituents : The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-diethylphenyl or methoxymethyl groups in agrochemicals, suggesting divergent bioactivity profiles.
- Potential Applications: While chloroacetamides are herbicides, the target compound’s thienopyrazole core may confer different biological targets (e.g., enzyme inhibition or receptor modulation).
Data Table: Structural and Functional Comparison
Discussion of Substituent Effects
- Propionamide vs. Nitrile/Carboxylic Acid: The amide group offers hydrogen-bond donor/acceptor capacity, which may improve target binding compared to nitriles (inert) or acids (ionizable) .
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological contexts.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₆H₁₉N₃O₂S
- Molecular Weight : 315.40 g/mol
The structural representation indicates the presence of a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus contributing to reduced inflammation in various tissues.
- Antimicrobial Properties : Preliminary data indicate efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
Pharmacological Studies
A summary of key pharmacological studies is presented in the table below:
Case Study 1: Antioxidant Activity
In a controlled study involving human cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in antioxidant enzyme activity (SOD and CAT), suggesting its potential role in mitigating oxidative damage.
Case Study 2: Anti-inflammatory Response
A recent animal model study evaluated the anti-inflammatory properties of the compound in induced arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups.
Q & A
Q. What established synthetic routes are available for this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole intermediates. Key steps include nucleophilic substitution and condensation under controlled conditions. For example:
- Use of dry solvents like tetrahydrofuran (THF) to prevent hydrolysis .
- Base catalysts (e.g., K₂CO₃) to enhance reactivity in alkylation steps .
- Room-temperature stirring for 12–24 hours to achieve intermediates before final functionalization . Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to avoid side reactions .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen/carbon environments, confirming substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities and bond geometries .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity for biological assays .
Q. What biological activities have been preliminarily associated with this compound?
While direct data on this compound is limited, structurally analogous thieno[3,4-c]pyrazole derivatives exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) in vitro .
- Anti-inflammatory effects : COX-2 suppression in murine models .
- Antimicrobial properties : Broad-spectrum activity against Gram-positive bacteria . Note: Always validate bioactivity using dose-response assays and cytotoxicity controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in cellular models .
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and tissue distribution .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies to align in vivo dosing with in vitro IC₅₀ values . Reference: highlights experimental design frameworks for reconciling bioactivity discrepancies.
Q. What strategies improve reaction yields while preserving stereochemical integrity?
- Catalyst screening : Test Pd(OAc)₂ or chiral ligands for asymmetric synthesis .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Low-temperature quenching : Prevents racemization during workup . Advanced tip: Computational modeling (DFT) predicts regioselectivity and guides condition selection .
Q. How can computational methods predict interaction modes with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinases) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity with bioactivity trends . Validation: Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Q. What methodologies address oxidative instability in the thieno[3,4-c]pyrazole core?
- Protecting groups : Introduce tert-butyl or acetyl groups to shield reactive sulfur sites .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent sulfoxide formation .
- Redox buffers : Add ascorbic acid or BHT to quench free radicals during storage .
Methodological Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
